molecular formula C22H24ClFN4O3 B593861 吉非替尼-d6

吉非替尼-d6

货号: B593861
分子量: 452.9 g/mol
InChI 键: XGALLCVXEZPNRQ-AQCDAZAYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

吉非替尼-d6 广泛用于科学研究的各种应用:

    药代动力学: 研究吉非替尼在体内的吸收、分布、代谢和排泄。

    代谢途径: 研究吉非替尼的代谢途径并鉴定其代谢产物。

    药物开发: 基于从this compound 研究中获得的药代动力学和代谢数据开发新药和制剂。

    癌症研究: 了解吉非替尼在癌细胞中的作用机制和耐药性

作用机制

吉非替尼-d6 与吉非替尼一样,通过与酶的腺苷三磷酸 (ATP) 结合位点结合来抑制表皮生长因子受体 (EGFR) 酪氨酸激酶。 这种抑制阻断了下游信号通路,导致细胞增殖和存活的抑制 所涉及的分子靶标和途径包括 EGFR 信号通路,该通路在某些人类癌细胞中经常过表达,例如肺癌和乳腺癌细胞 .

生化分析

Biochemical Properties

Gefitinib-d6 plays a crucial role in biochemical reactions by inhibiting the activity of the epidermal growth factor receptor tyrosine kinase. This inhibition occurs through the binding of gefitinib-d6 to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby preventing the phosphorylation of tyrosine residues on the receptor. This action blocks downstream signaling pathways that are essential for cell proliferation and survival. Gefitinib-d6 interacts with various biomolecules, including the epidermal growth factor receptor, ATP, and other proteins involved in the EGFR signaling pathway .

Cellular Effects

Gefitinib-d6 exerts significant effects on various types of cells, particularly those with overexpressed or mutated epidermal growth factor receptor. In cancer cells, gefitinib-d6 inhibits cell proliferation, induces apoptosis, and reduces cell migration and invasion. It influences cell signaling pathways by blocking the activation of downstream molecules such as phosphoinositide 3-kinase (PI3K), Akt, and extracellular signal-regulated kinase (ERK). Additionally, gefitinib-d6 affects gene expression by modulating the transcription of genes involved in cell cycle regulation, apoptosis, and metabolism .

Molecular Mechanism

The molecular mechanism of gefitinib-d6 involves its binding to the ATP-binding site of the epidermal growth factor receptor tyrosine kinase, leading to the inhibition of receptor autophosphorylation. This inhibition prevents the activation of downstream signaling cascades, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways. By blocking these pathways, gefitinib-d6 effectively halts cell proliferation and induces apoptosis in cancer cells. Additionally, gefitinib-d6 can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of gefitinib-d6 can change over time due to factors such as stability, degradation, and cellular adaptation. Gefitinib-d6 is generally stable under standard storage conditions, but its activity may decrease over extended periods or under suboptimal conditions. Long-term exposure to gefitinib-d6 in cell culture studies has shown sustained inhibition of cell proliferation and induction of apoptosis. Some cells may develop resistance to gefitinib-d6 over time, necessitating combination therapies or alternative treatment strategies .

Dosage Effects in Animal Models

The effects of gefitinib-d6 vary with different dosages in animal models. At lower doses, gefitinib-d6 effectively inhibits tumor growth and reduces tumor size in xenograft models of non-small cell lung cancer. At higher doses, gefitinib-d6 may cause toxic effects, including gastrointestinal disturbances, liver toxicity, and skin rashes. The therapeutic window for gefitinib-d6 is relatively narrow, and careful dose optimization is required to balance efficacy and safety .

Metabolic Pathways

Gefitinib-d6 is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways of gefitinib-d6 involve O-demethylation, oxidative defluorination, and oxidation of the quinazoline ring. These metabolic reactions result in the formation of various metabolites, some of which retain biological activity. The deuterium labeling in gefitinib-d6 allows for more accurate tracking of these metabolic processes in vivo and in vitro .

Transport and Distribution

Gefitinib-d6 is transported and distributed within cells and tissues through various mechanisms. It is actively transported by ATP-binding cassette (ABC) transporters, such as ABCC10, which can influence its intracellular accumulation and efficacy. Gefitinib-d6 is widely distributed in tissues, with higher concentrations observed in the liver, lungs, and tumors. The distribution of gefitinib-d6 is influenced by factors such as tissue perfusion, binding to plasma proteins, and cellular uptake mechanisms .

Subcellular Localization

Gefitinib-d6 localizes to specific subcellular compartments, including the cytoplasm and cell membrane, where it interacts with the epidermal growth factor receptor. The subcellular localization of gefitinib-d6 is critical for its activity, as it needs to be in proximity to the receptor to exert its inhibitory effects. Additionally, gefitinib-d6 may undergo post-translational modifications that influence its localization and function within the cell .

准备方法

合成路线和反应条件

吉非替尼-d6 的合成涉及将氘原子掺入吉非替尼分子中。 一种常见的方法是氢氘交换反应,其中分子中的氢原子在特定条件下使用氘代试剂被氘原子取代 另一种方法是在吉非替尼的合成中使用氘代起始原料,确保最终产物是氘代的 .

工业生产方法

This compound 的工业生产遵循类似的原理,但规模更大。该过程涉及使用高纯度氘代试剂和溶剂,以确保最终产品的稳定性和质量。 先进的技术,如高效液相色谱 (HPLC) 和质谱法,被用来监测产物的纯度和同位素组成 .

化学反应分析

反应类型

吉非替尼-d6 经历各种化学反应,包括:

    氧化: 涉及添加氧气或去除氢气。常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 涉及添加氢气或去除氧气。常见的还原剂包括硼氢化钠和氢化铝锂。

    取代: 涉及用另一个原子或原子基团替换一个原子或原子基团。

常见试剂和条件

主要形成的产物

从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,this compound 的氧化会导致羟基化或酮衍生物的形成,而还原会导致氘代醇或胺的形成 .

相似化合物的比较

吉非替尼-d6 与其他类似化合物(如厄洛替尼和阿法替尼)进行比较:

This compound 的独特之处在于其氘代性质,这提供了增强的稳定性和降低的代谢率,使其成为药代动力学和代谢研究中的宝贵工具 .

属性

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)-7-methoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i2D2,5D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGALLCVXEZPNRQ-AQCDAZAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCOCC1)C([2H])([2H])OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: The research mentions that Gefitinib enhances the inhibitory effect of Cisplatin when administered after Cisplatin treatment. What is the proposed mechanism behind this enhanced effect?

A1: While the research demonstrates the enhanced inhibitory effect of the Gefitinib and Cisplatin combination [, ], it doesn't delve into the specific mechanism behind this synergy. Further research is needed to understand if this enhanced effect is due to Gefitinib directly impacting Cisplatin's mechanism of action, influencing downstream pathways affected by Cisplatin, or a combination of both.

Q2: The study focuses on the in vivo effects of Gefitinib on a murine model. Were any in vitro studies conducted to assess Gefitinib's impact on H22 hepatocarcinoma cell proliferation or other cellular mechanisms?

A2: The provided abstracts [, ] don't mention any in vitro studies conducted on H22 hepatocarcinoma cells using Gefitinib. In vitro studies would be beneficial to elucidate the drug's direct effects on these cells, exploring mechanisms like cell cycle arrest, apoptosis induction, or alterations in signaling pathways.

Q3: The study focuses on a specific dosage and administration schedule for Gefitinib. Could altering the dosage or schedule further enhance its efficacy, potentially minimizing the required Cisplatin dose and reducing side effects?

A3: The research utilized a specific Gefitinib dosage and schedule (100 mg/kg body weight daily) [, ]. Whether modifying this regimen could yield improved efficacy or allow for Cisplatin dose reduction requires further investigation. Exploring different dosages and schedules, alongside in vitro studies to determine optimal drug exposure, could provide valuable insights into maximizing therapeutic benefit while minimizing potential side effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。